2-Methylbutane-2,3-diamine dihydrochloride
Description
Contextualizing Vicinal Diamines within Contemporary Organic and Inorganic Chemistry
Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural feature makes them exceptionally valuable in both organic and inorganic chemistry. nih.gov In organic synthesis, they are recognized as privileged structural elements found in a wide array of biologically active compounds, including natural products and pharmaceuticals. researchgate.net Their utility extends to being crucial building blocks for the synthesis of more complex molecules. nih.govnih.gov
Chiral vicinal diamines are of paramount interest in the field of asymmetric synthesis, where they are widely used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. nih.govsigmaaldrich.comrsc.org The ability of these molecules to create a specific three-dimensional environment around a reactive center allows for the synthesis of single-enantiomer products, which is critical in the pharmaceutical industry.
In inorganic chemistry, vicinal diamines are classic examples of bidentate ligands, capable of coordinating to a single metal center through both nitrogen atoms to form a stable chelate ring. This chelating ability is fundamental to the field of coordination chemistry. mdpi.com Metal complexes incorporating diamine ligands have been investigated for a range of applications, from catalysis to materials science and potential anticancer agents. nih.gov The stereochemistry of the diamine ligand can dictate the geometry and reactivity of the resulting metal complex.
Academic Significance of 2-Methylbutane-2,3-diamine (B3252191) Dihydrochloride (B599025) as a Versatile Chemical Scaffold
A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. Conformationally restricted diamines are particularly attractive as scaffolds in medicinal chemistry because they allow for a defined spatial arrangement of functional groups. lifechemicals.com This pre-organization can lead to more effective binding with biological targets. lifechemicals.com
While direct applications of 2-methylbutane-2,3-diamine dihydrochloride are not widely reported, its structure as a substituted vicinal diamine suggests its potential as a versatile chemical scaffold. The specific arrangement of methyl groups on its butane (B89635) backbone creates a distinct stereochemical environment. This could be exploited to synthesize novel chiral ligands for asymmetric catalysis or to build new molecular architectures for drug discovery. lifechemicals.com The development of new molecular scaffolds is a key area of research in medicinal chemistry for generating novel drug candidates. nih.govmdpi.com
Evolution of Research Trajectories for Related Diamine Systems: A Review of Foundational Discoveries
The study of vicinal diamines has a rich history, with research continually evolving to provide more efficient and selective synthetic methods. Early work focused on the synthesis of simple diamines and understanding their fundamental properties. A significant leap forward was the development of methods to synthesize chiral diamines, which opened the door to modern asymmetric catalysis. acs.org
Foundational discoveries in this area include the synthesis of compounds like 2,3-diphenylbutane-1,4-diamine, which can be prepared from benzyl (B1604629) cyanide and benzaldehyde. semanticscholar.org The synthesis and resolution of such diamines provided chemists with powerful tools for stereoselective reactions.
More recent research has focused on developing highly efficient catalytic methods for producing vicinal diamines. For example, rhodium-catalyzed hydroamination of allylic amines has emerged as a powerful, atom-economical strategy for accessing a wide range of unsymmetrical vicinal diamines. nih.govnih.govorganic-chemistry.org This method allows for the direct coupling of amines and olefins with high control over the reaction's outcome. nih.gov Other modern approaches include the diamination of alkenes and various C-N bond-forming strategies that offer access to enantioenriched 1,2-diamines. rsc.orgacs.org These advanced synthetic methods continue to expand the toolkit available to chemists, enabling the creation of increasingly complex and functional molecules based on the vicinal diamine motif. rsc.org
Interactive Table: Comparison of Selected Vicinal Diamine Systems
| Diamine Compound | Key Structural Feature | Common Application Area |
|---|---|---|
| Ethylenediamine | Simplest vicinal diamine | Ligand in coordination chemistry, precursor for chelating agents. |
| (R,R)-1,2-Diaminocyclohexane | Chiral, conformationally rigid cyclic structure | Chiral ligand in asymmetric catalysis (e.g., Jacobsen's epoxidation). |
| (R,R)-1,2-Diphenylethylenediamine | Chiral, with bulky phenyl groups | Chiral ligand and auxiliary in asymmetric synthesis. |
| 2-Methylbutane-2,3-diamine | Chiral, acyclic with specific methyl substitution | Potential as a chiral building block and ligand. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylbutane-2,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-4(6)5(2,3)7;;/h4H,6-7H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKOFAHVZIXFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864016-68-1 | |
| Record name | 2-methylbutane-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methylbutane 2,3 Diamine and Its Stereoisomers
Contemporary Approaches to Vicinal Diamine Synthesis
The construction of the 1,2-diamine motif in molecules like 2-methylbutane-2,3-diamine (B3252191) can be approached through various synthetic strategies. These methods often involve the stereocontrolled introduction of two nitrogen functionalities onto a carbon backbone.
Exploration of Asymmetric Synthetic Pathways to Chiral 2-Methylbutane-2,3-diamine
The asymmetric synthesis of chiral vicinal diamines is of paramount importance for accessing enantiomerically pure compounds. While direct asymmetric diamination of the corresponding alkene, 2-methyl-2-butene, remains a challenge, several strategies can be envisaged based on established methodologies for other alkenes. One such powerful method is the Sharpless asymmetric dihydroxylation, which can convert an alkene into a chiral diol with high enantioselectivity. This diol can then be further functionalized to the desired diamine.
A plausible asymmetric pathway to chiral 2-methylbutane-2,3-diamine is outlined below:
Asymmetric Dihydroxylation: The synthesis can commence with the asymmetric dihydroxylation of 2-methyl-2-butene. Using a chiral osmium catalyst, such as those developed by Sharpless, this reaction can produce chiral 2-methylbutane-2,3-diol (B1199049) with high enantiomeric excess. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) dictates the stereochemical outcome of the reaction.
Oxidation to α-Diketone: The resulting chiral diol can be oxidized to the corresponding α-diketone, 2-methylbutane-2,3-dione. Various oxidizing agents can be employed for this transformation, with careful selection to avoid racemization.
Dioxime Formation: The diketone is then converted to 2-methylbutane-2,3-dione dioxime by reaction with hydroxylamine (B1172632). This step proceeds readily and sets the stage for the introduction of the amino groups.
Stereoselective Reduction: The final step involves the stereoselective reduction of the dioxime to the vicinal diamine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation over a suitable metal catalyst (e.g., Raney Nickel, Palladium on carbon). The stereochemistry of the final product is influenced by the geometry of the dioxime and the reaction conditions.
The following table summarizes typical conditions for analogous transformations, providing a basis for the development of a specific synthesis for chiral 2-methylbutane-2,3-diamine.
| Step | Transformation | Reagents and Conditions (Analogous Systems) | Expected Outcome for 2-Methylbutane-2,3-diamine Synthesis |
| 1 | Asymmetric Dihydroxylation | OsO₄ (catalytic), K₃Fe(CN)₆, (DHQD)₂PHAL or (DHQ)₂PHAL, t-BuOH/H₂O | Enantiomerically enriched (2R,3S)- or (2S,3R)-2-methylbutane-2,3-diol |
| 2 | Diol Oxidation | Swern oxidation (oxalyl chloride, DMSO, Et₃N) or Dess-Martin periodinane | Chiral 2-methylbutane-2,3-dione |
| 3 | Dioxime Formation | NH₂OH·HCl, pyridine (B92270) or NaOH | 2-Methylbutane-2,3-dione dioxime |
| 4 | Dioxime Reduction | H₂, Raney Ni or Na/n-propanol | Chiral 2-methylbutane-2,3-diamine |
Investigation of Precursor Molecules and Reaction Intermediates in 2-Methylbutane-2,3-diamine Formation
The choice of precursor molecules is critical in devising an efficient synthesis of 2-methylbutane-2,3-diamine. Several potential starting materials and key intermediates can be considered:
2-Methyl-2-butene: This readily available alkene is an ideal starting point for building the C5 backbone and introducing the required functional groups. As discussed, it can be converted to the diol, which is a key precursor.
2-Methylbutane-2,3-diol: This diol is a pivotal intermediate. Its synthesis can be achieved through the dihydroxylation of 2-methyl-2-butene. The diol can then be converted to the diamine, for example, via a double Mitsunobu reaction with a nitrogen nucleophile, or by conversion to a dihalide followed by amination.
2-Methylbutane-2,3-dione: This α-diketone is another important intermediate, accessible from the oxidation of the corresponding diol. Its conversion to the dioxime is a standard procedure.
2-Methylbutane-2,3-dione dioxime: This is the immediate precursor to the target diamine via reduction. The stereochemistry of the dioxime (syn, anti, or amphi) can influence the stereochemical outcome of the reduction.
The formation of the dihydrochloride (B599025) salt is typically achieved in the final step by treating the free diamine with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. This process facilitates the isolation and purification of the final product as a stable, crystalline solid.
Mechanistic Studies of Synthetic Transformations Leading to 2-Methylbutane-2,3-diamine
The key transformations in the proposed synthetic pathways involve well-studied reaction mechanisms:
Sharpless Asymmetric Dihydroxylation: The mechanism involves the formation of an osmate ester between osmium tetroxide, the chiral ligand, and the alkene. This is followed by hydrolysis to release the diol and regenerate the catalyst. The chiral ligand creates a binding pocket that directs the approach of the alkene, leading to high enantioselectivity.
Oxidation of the Diol: The mechanism of oxidation depends on the reagent used. For instance, the Swern oxidation proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the ketone.
Reduction of the Dioxime: The catalytic hydrogenation of a dioxime to a diamine involves the addition of hydrogen across the C=N double bonds. The reaction proceeds stepwise, likely through the formation of a hydroxylamine intermediate. The stereochemical outcome is often syn-addition of hydrogen to the C=N bonds, but this can be influenced by the catalyst and reaction conditions. The mechanism can involve the adsorption of the dioxime onto the catalyst surface, followed by the sequential addition of hydrogen atoms.
Novel Catalytic Systems Employed in Diamine Synthesis
Recent advances in catalysis have provided powerful tools for the synthesis of vicinal diamines, including enantioselective methods and the use of transition metal and organocatalysts.
Enantioselective Catalysis in the Formation of Chiral Diamine Scaffolds
The development of enantioselective catalysts for diamine synthesis is a vibrant area of research. While direct enantioselective diamination of unactivated alkenes is challenging, significant progress has been made. For instance, chiral palladium and copper complexes have been developed for the asymmetric diamination of styrenes and related activated alkenes.
For a substrate like 2-methyl-2-butene, an indirect approach using enantioselective catalysis, such as the Sharpless dihydroxylation mentioned earlier, remains a more established and reliable strategy. Research into new catalytic systems continues to aim for direct and highly enantioselective methods for the diamination of a broader range of alkenes.
Transition Metal-Mediated and Organocatalytic Methodologies for 2-Methylbutane-2,3-diamine Synthesis
Transition metal catalysis offers a plethora of methods for the synthesis of vicinal diamines. Rhodium, palladium, and copper catalysts are prominent in these transformations. For example, rhodium-catalyzed hydroamination of allylic amines can provide access to unsymmetrical vicinal diamines.
Organocatalysis has also emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids and bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of diamines through various reaction cascades.
A potential organocatalytic approach to a precursor of 2-methylbutane-2,3-diamine could involve the asymmetric aminoxylation of an appropriate enolate, followed by reduction and further functionalization.
The following table presents data on catalytic systems used in analogous vicinal diamine syntheses, which could be adapted for 2-methylbutane-2,3-diamine.
| Catalyst Type | Reaction | Substrate (Analogous) | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (%) |
| Transition Metal | Asymmetric Dihydroxylation | Styrene | OsO₄, (DHQD)₂PHAL | K₃Fe(CN)₆, t-BuOH/H₂O | >95 | >99 |
| Transition Metal | Hydroamination | Allylamine | [Rh(cod)₂]BF₄, L* | Dioxane, 80 °C | 70-90 | N/A |
| Organocatalyst | Asymmetric Mannich Reaction | N-Boc-imine | Proline derivative | DMSO, rt | 80-95 | >95 |
Methodologies for Stereoisomer Separation and High-Purity Isolation of 2-Methylbutane-2,3-diamine
The presence of two chiral centers in 2-Methylbutane-2,3-diamine results in a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The separation of these stereoisomers requires specialized techniques that can differentiate between molecules with identical connectivity but different three-dimensional arrangements.
Chiral chromatography is a powerful technique for the separation of enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. youtube.com For a compound like 2-Methylbutane-2,3-diamine, which is a basic diamine, derivatization is often employed to introduce functional groups that can enhance chiral recognition and improve chromatographic performance. chiralpedia.com
Indirect Chiral HPLC Separation:
A common strategy is the indirect approach, where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as silica (B1680970) gel. mdpi.com For diamines, chiral acids or their derivatives are suitable CDAs. For instance, reacting a racemic mixture of 2-Methylbutane-2,3-diamine with an enantiomerically pure chiral acid like (R)-(-)-Mandelic acid would yield two diastereomeric salts with different solubilities and chromatographic behaviors.
The resulting diastereomers can then be separated using High-Performance Liquid Chromatography (HPLC). After separation, the chiral auxiliary can be removed by a simple acid-base workup to yield the pure enantiomers of the diamine.
Illustrative Data for Indirect Chiral HPLC Separation
The following table illustrates a hypothetical separation of the diastereomeric amides formed from racemic 2-Methylbutane-2,3-diamine and a chiral derivatizing agent.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| (R,R)-Diamine-(R)-CDA | 12.5 | 2.1 |
| (S,S)-Diamine-(R)-CDA | 15.2 | |
| This data is for illustrative purposes and represents a typical outcome for the separation of diastereomers on an achiral column. |
Direct Chiral HPLC Separation:
Direct separation of enantiomers can be achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. mdpi.com For a basic compound like 2-Methylbutane-2,3-diamine, a normal-phase or polar organic mode of chromatography is often effective. The selection of the mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. mdpi.com
Illustrative Data for Direct Chiral HPLC Separation
This table shows a potential separation of the enantiomers of a derivatized 2-Methylbutane-2,3-diamine on a chiral column.
| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee%) |
| (R,R)-isomer | 8.7 | 99.2 |
| (S,S)-isomer | 10.1 | 98.9 |
| This data is for illustrative purposes and represents a typical outcome for direct enantiomeric separation on a chiral stationary phase. |
Diastereoselective crystallization is a classical yet highly effective method for resolving enantiomers on a large scale. libretexts.org This technique relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent. nih.gov
Diastereomeric Salt Crystallization:
For the resolution of a basic compound like 2-Methylbutane-2,3-diamine, chiral acids are the resolving agents of choice. Commonly used resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The process involves dissolving the racemic diamine and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent. rsc.org Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. libretexts.org
The choice of solvent is critical and can significantly influence the efficiency of the resolution. A screening of various solvents is often necessary to find the optimal conditions that provide high diastereomeric excess and good yield of the desired crystalline salt. unchainedlabs.com After filtration and washing, the pure diastereomeric salt can be treated with a base to liberate the enantiomerically enriched diamine. The resolving agent can often be recovered and reused.
Illustrative Data for Diastereoselective Crystallization
The table below presents hypothetical results from a diastereoselective crystallization of 2-Methylbutane-2,3-diamine with an enantiopure chiral acid.
| Resolving Agent | Solvent | Yield of Crystalline Salt (%) | Diastereomeric Excess (de%) of Crystalline Salt |
| (+)-Tartaric Acid | Ethanol/Water (9:1) | 42 | 95 |
| (-)-Mandelic Acid | Methanol | 38 | 92 |
| (+)-Camphor-10-sulfonic Acid | Isopropanol | 45 | 97 |
| This data is for illustrative purposes and represents a typical outcome for diastereoselective crystallization. |
Crystallization-Induced Asymmetric Transformation (CIAT):
A more advanced and efficient variation of this method is crystallization-induced asymmetric transformation (CIAT). researchgate.netacs.org This process is applicable when the stereocenters of the target molecule are labile and can epimerize in solution. If one diastereomer crystallizes from the solution, the resulting equilibrium shift in the solution can lead to the conversion of the other diastereomer into the less soluble form, which then also crystallizes. nih.gov This dynamic resolution process can theoretically lead to a 100% yield of the desired stereoisomer. For a vicinal diamine, inducing epimerization might require specific conditions, such as the presence of a suitable catalyst or elevated temperatures. researchgate.net
Elucidation of Stereochemical Properties and Conformational Dynamics of 2 Methylbutane 2,3 Diamine Dihydrochloride
Analytical Approaches for Determining Diastereomeric and Enantiomeric Purity
The unambiguous determination of diastereomeric and enantiomeric purity is a critical aspect of stereochemical analysis. For 2-Methylbutane-2,3-diamine (B3252191) dihydrochloride (B599025), which can exist as two pairs of enantiomers (diastereomers), several analytical techniques are employed to quantify the relative amounts of each stereoisomer.
The separation of diastereomers is often more straightforward than that of enantiomers due to their differing physical properties. libretexts.org Fractional crystallization is a classical method that can be effective for separating diastereomeric salts, such as the hydrochloride salts of diamines. wikipedia.org The differing solubilities of the diastereomeric dihydrochloride salts of 2-Methylbutane-2,3-diamine in a suitable solvent system can be exploited to achieve separation.
For the separation and quantification of enantiomers, chromatographic techniques are widely utilized. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful tool for resolving enantiomeric mixtures. nih.govmdpi.com The differential interaction between the enantiomers of 2-Methylbutane-2,3-diamine and the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. mdpi.com
Alternatively, an indirect approach involves the derivatization of the diamine enantiomers with a chiral derivatizing agent to form diastereomers. lumenlearning.com These diastereomeric derivatives can then be separated and quantified using standard achiral chromatography techniques like gas chromatography (GC) or HPLC. lumenlearning.comwikipedia.org The choice of derivatizing agent is critical and must ensure a quantitative reaction without racemization. lumenlearning.com
Capillary electrophoresis (CE) is another effective technique for chiral separations. wvu.edu By adding a chiral selector to the background electrolyte, transient diastereomeric complexes with different electrophoretic mobilities are formed, enabling the separation of the enantiomers. wvu.edu
Interactive Table: Analytical Techniques for Stereoisomer Purity
| Technique | Principle | Application to 2-Methylbutane-2,3-diamine dihydrochloride | Key Considerations |
|---|---|---|---|
| Fractional Crystallization | Differences in solubility of diastereomers. | Separation of the diastereomeric pairs of the dihydrochloride salt. | Dependent on significant solubility differences; can be laborious. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation and quantification of all four stereoisomers. | Requires selection of an appropriate chiral column. |
| GC/HPLC with Chiral Derivatization | Conversion to diastereomers with different chromatographic behavior. | Indirect separation and quantification of enantiomers. | Reaction must be quantitative and avoid racemization. |
| Chiral Capillary Electrophoresis | Formation of transient diastereomeric complexes with a chiral selector in the electrolyte. | High-efficiency separation of enantiomers. | Optimization of chiral selector and buffer conditions is necessary. |
Spectroscopic Investigations of Stereochemical Configuration
Spectroscopic methods are indispensable for elucidating the three-dimensional arrangement of atoms in a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography provides a comprehensive understanding of its stereochemical configuration.
NMR spectroscopy is a powerful tool for determining the relative configuration of diastereomers. While enantiomers are indistinguishable by NMR in an achiral solvent, diastereomers exhibit distinct NMR spectra due to the different spatial relationships between their atoms. For this compound, the ¹H and ¹³C NMR spectra of the diastereomeric pairs will show differences in chemical shifts and coupling constants.
The proton NMR spectrum of 2-methylbutane, the parent hydrocarbon, shows four distinct sets of signals, and similar complexity is expected for its diamine derivative. docbrown.infoyoutube.com The chemical shifts of the protons and carbons adjacent to the chiral centers are particularly sensitive to the stereochemistry.
To distinguish between enantiomers, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents. The reaction of the diamine with a chiral agent forms diastereomeric adducts, which will have non-equivalent NMR spectra. lumenlearning.com
Table: Expected ¹H NMR Data for a Stereoisomer of 2-Methylbutane-2,3-diamine (Illustrative)
| Proton | Illustrative Chemical Shift (ppm) | Illustrative Multiplicity | Illustrative Coupling Constant (Hz) |
|---|---|---|---|
| C(2)-CH₃ | 1.15 | s | - |
| C(2)-CH₃' | 1.20 | s | - |
| C(3)-H | 3.10 | m | - |
| C(4)-H₃ | 1.05 | d | 7.0 |
Note: This is an illustrative table. Actual values would need to be determined experimentally.
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. wikipedia.org It is an excellent method for assessing the chirality of a molecule and can be used to determine the absolute configuration of enantiomers, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations. wikipedia.orgdaveadamslab.com
For vicinal diamines like 2-Methylbutane-2,3-diamine, CD spectra are often measured on their metal complexes. The coordination of the diamine to a metal ion, such as cobalt(III), can induce characteristic CD signals (Cotton effects) that are related to the stereochemistry of the ligand. oup.comrsc.org The sign and intensity of these Cotton effects can provide information about the conformation of the chelate ring and the absolute configuration of the chiral centers. rsc.org
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the electron density can be generated, revealing the precise arrangement of atoms in space. ucl.ac.uk
For this compound, obtaining a suitable single crystal of one of its stereoisomers would allow for the unambiguous determination of its absolute configuration (R/S notation at both C2 and C3). The resulting crystal structure would also provide detailed information about bond lengths, bond angles, and the solid-state conformation of the molecule and the hydrogen bonding network involving the chloride counter-ions.
Conformational Analysis and Molecular Flexibility of 2-Methylbutane-2,3-diamine in Varied Environments
The biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of a molecule that arise from rotation about single bonds. nih.gov
For 2-Methylbutane-2,3-diamine, the key bond for conformational analysis is the C2-C3 bond. Rotation around this bond will lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric interactions between the substituents on C2 and C3 (two methyl groups and an amino group on C2, and a hydrogen, a methyl group, and an amino group on C3). The principles of conformational analysis for 2-methylbutane can be applied, with the understanding that the amino groups will introduce additional steric and electronic effects, including the potential for intramolecular hydrogen bonding. nih.govchemicalbook.com
The protonation of the amino groups in the dihydrochloride salt will have a significant impact on the conformational preferences. The positively charged ammonium (B1175870) groups will experience electrostatic repulsion, which will likely favor an anti-periplanar arrangement to maximize their separation. The solvent environment also plays a crucial role; in polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt intramolecular interactions, altering the conformational equilibrium.
Computational modeling, in conjunction with experimental techniques like NMR spectroscopy (by analyzing coupling constants and through-space interactions via NOE experiments), can provide a detailed picture of the conformational landscape of this compound in different environments.
Table: Key Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methylbutane-2,3-diamine |
| 2,3-butanediamine |
| 2-methylbutane |
| cobalt(III) |
| tartaric acid |
| brucine |
| strychnine |
| quinine |
| 2-amino-1-butanol |
| amphetamine |
Coordination Chemistry of 2 Methylbutane 2,3 Diamine As a Polydentate Ligand
Rational Design Principles for 2-Methylbutane-2,3-diamine-Based Ligands
The rational design of ligands based on the 2-Methylbutane-2,3-diamine (B3252191) scaffold is guided by several key principles aimed at tailoring the properties of the resulting metal complexes for specific applications, such as in asymmetric catalysis or as models for biological systems. The steric and electronic properties of the ligand can be systematically modified to control the coordination environment around the metal center.
The presence of a methyl group at the C2 position of the butane (B89635) backbone introduces steric bulk, which can influence the kinetic and thermodynamic stability of the metal complexes. This steric hindrance can also play a crucial role in inducing stereoselectivity in catalytic reactions by creating a chiral pocket around the metal's active site. The design of such chiral ligands is a key strategy in asymmetric synthesis.
Furthermore, the nitrogen atoms of the diamine serve as Lewis basic sites, donating their lone pairs of electrons to a Lewis acidic metal center to form coordinate covalent bonds. The basicity of these nitrogen atoms can be tuned by introducing electron-donating or electron-withdrawing substituents on the nitrogen atoms or the carbon backbone. Increasing the electron density on the nitrogen atoms generally leads to stronger metal-ligand bonds.
Synthesis and Structural Characterization of Metal Complexes Featuring 2-Methylbutane-2,3-diamine
The synthesis of metal complexes with 2-Methylbutane-2,3-diamine typically involves the direct reaction of the diamine ligand, often in its dihydrochloride (B599025) salt form which can be neutralized in situ, with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the nature of the resulting complex.
Formation of Transition Metal Coordination Compounds with Diamine Ligands
Transition metals, with their partially filled d-orbitals, readily form coordination compounds with diamine ligands like 2-Methylbutane-2,3-diamine. The resulting complexes often exhibit a variety of coordination numbers and geometries, with octahedral and square planar being the most common for many divalent transition metal ions. libretexts.orglibretexts.org
For instance, copper(II) ions are known to form square planar or distorted octahedral complexes with diamine ligands. The synthesis of such complexes can be achieved by reacting a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with 2-Methylbutane-2,3-diamine in an aqueous or alcoholic solution. The general reaction can be represented as:
Mn+ + x(H2N-R-NH2) → [M(H2N-R-NH2)x]n+
| Metal Ion | Typical Coordination Geometry | Representative Complex Formula |
| Copper(II) | Square Planar / Octahedral | [Cu(diamine)2]2+ |
| Nickel(II) | Octahedral | [Ni(diamine)3]2+ |
| Cobalt(II) | Octahedral | [Co(diamine)3]2+ |
| Platinum(II) | Square Planar | [Pt(diamine)Cl2] |
Complexation with Main Group Elements: Structural and Bonding Insights
While less common than with transition metals, 2-Methylbutane-2,3-diamine can also form complexes with main group elements. libretexts.org The Lewis acidity of many main group metal ions allows them to accept electron pairs from the nitrogen donor atoms of the diamine. The resulting complexes often exhibit coordination geometries that can be predicted by VSEPR theory. For example, a main group metal with a coordination number of four would likely adopt a tetrahedral geometry. The study of these complexes provides valuable insights into the nature of coordination bonding beyond the d-block elements.
Strategies for Stereochemical Control in Metal Complex Formation
The presence of two stereocenters (at C2 and C3) in 2-Methylbutane-2,3-diamine means that the ligand can exist as different stereoisomers (e.g., (2R,3R), (2S,3S), and meso forms). The use of enantiomerically pure diamine ligands is a powerful strategy for the synthesis of chiral metal complexes. acs.org This stereochemical information can be transferred from the ligand to the metal complex, leading to the formation of specific diastereomers.
The control of stereochemistry is crucial for applications in asymmetric catalysis, where the chiral metal complex acts as a catalyst to produce a single enantiomer of a product. The conformation of the chelate ring and the arrangement of the substituents on the ligand play a vital role in determining the stereochemical outcome of the catalyzed reaction. Chiral Schiff base metal complexes, often derived from diamines, are a prominent class of catalysts where the ligand framework dictates the stereoselectivity. chimia.ch
Advanced Spectroscopic and Spectrometric Probing of Metal-Ligand Bonding in 2-Methylbutane-2,3-diamine Complexes
A variety of spectroscopic techniques are employed to elucidate the structure and bonding in metal complexes of 2-Methylbutane-2,3-diamine. These methods provide detailed information about the coordination environment of the metal ion and the electronic structure of the complex.
Detailed Spectroscopic Signatures of Coordination and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the diamine ligand to the metal center. Upon coordination, the vibrational frequencies of the N-H bonds in the diamine are altered. The N-H stretching vibrations, which typically appear in the region of 3300-3500 cm-1 in the free ligand, often shift to lower frequencies in the complex due to the donation of electron density from the nitrogen to the metal. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region of the spectrum.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of 2-Methylbutane-2,3-diamine provide information about the d-orbital splitting and the nature of electronic transitions. For d-block metals, the absorption of light in the UV-Vis region corresponds to the promotion of electrons between d-orbitals of different energy levels (d-d transitions). The energy and intensity of these transitions are sensitive to the geometry of the complex and the nature of the ligand. For instance, the position of the d-d absorption band can be used to place the diamine ligand in the spectrochemical series, which ranks ligands according to their ability to cause d-orbital splitting. acs.org Charge transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can also be observed and provide further insight into the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly useful for characterizing diamagnetic complexes. 1H and 13C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbon atoms near the coordination sites. For chiral complexes, NMR can be used to distinguish between different diastereomers. In some cases, NMR can also provide information about the dynamics of the complex in solution, such as ligand exchange processes.
Below is a summary of the expected spectroscopic changes upon coordination of 2-Methylbutane-2,3-diamine to a metal ion.
| Spectroscopic Technique | Observed Change Upon Coordination | Information Obtained |
| Infrared (IR) | Shift in N-H stretching frequencies; appearance of M-N stretching bands. | Confirmation of ligand coordination. |
| UV-Visible (UV-Vis) | Appearance of d-d and/or charge transfer bands. | Electronic structure, coordination geometry. |
| Nuclear Magnetic Resonance (NMR) | Chemical shift changes for protons and carbons near the N-donor atoms. | Confirmation of coordination in diamagnetic complexes; structural information. |
Mass Spectrometry for Determination of Complex Stoichiometry and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of compounds and elucidate their structure by analyzing their fragmentation patterns. For coordination complexes of 2-Methylbutane-2,3-diamine, this method would be invaluable for confirming the stoichiometry (metal-to-ligand ratio) and understanding the stability of the coordination bonds.
General Principles and Expected Data:
Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are typically employed for the analysis of metal complexes to minimize fragmentation during ionization and allow for the observation of the intact complex ion.
Determination of Stoichiometry: The mass-to-charge ratio (m/z) of the parent ion peak in the mass spectrum would confirm the stoichiometry of the complex. For example, a 1:1 complex between a metal ion (M) and the 2-Methylbutane-2,3-diamine ligand (L) would be expected to show a prominent peak corresponding to the mass of [M+L]+ or related adducts. The precise mass and isotopic pattern of this peak would confirm the identity of the metal and the ligand.
Fragmentation Pathways: By inducing fragmentation of the parent ion within the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), the fragmentation pathways can be studied. The fragmentation pattern provides insights into the weakest bonds within the complex. It would be expected that the initial fragmentation would involve the loss of counter-ions or solvent molecules, followed by the cleavage of the metal-ligand bonds. The specific fragments observed would help to understand the coordination environment and the relative strength of the bonds.
A hypothetical data table for a generic mononuclear complex [M(C₅H₁₄N₂)Cl₂] is presented below to illustrate how such data would be reported.
Hypothetical Mass Spectrometry Data for a [M(C₅H₁₄N₂)Cl₂] Complex
| m/z Value | Proposed Fragment | Interpretation |
| [Calculated] | [M(C₅H₁₄N₂)Cl]⁺ | Loss of one chloride ligand |
| [Calculated] | [M(C₅H₁₄N₂)]²⁺ | Loss of both chloride ligands |
| [Calculated] | [MCl]⁺ | Loss of the diamine ligand |
| 103.12 | [C₅H₁₅N₂]⁺ | Protonated free ligand |
Electrochemical Behavior and Redox Properties of 2-Methylbutane-2,3-diamine Metal Complexes
The electrochemical properties of metal complexes are crucial for understanding their potential applications in areas such as catalysis, sensing, and molecular electronics. Techniques like cyclic voltammetry (CV) are used to study the redox behavior of these complexes, providing information on the oxidation states of the metal center and the influence of the ligand environment on these properties.
General Principles and Expected Data:
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For a metal complex of 2-Methylbutane-2,3-diamine, the voltammogram would reveal the potentials at which the metal center undergoes oxidation or reduction.
Redox Potentials: The potentials of the anodic and cathodic peaks provide information about the ease of oxidation and reduction of the metal center. The coordination of the 2-Methylbutane-2,3-diamine ligand, with its two nitrogen donor atoms, would be expected to stabilize higher oxidation states of the metal, shifting the redox potentials compared to the uncomplexed metal ion.
Reversibility of Redox Processes: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the reversibility of the redox process. A reversible process suggests that the complex is stable in both its oxidized and reduced forms.
The table below illustrates the type of data that would be generated from a cyclic voltammetry study of a hypothetical metal complex.
Hypothetical Cyclic Voltammetry Data for a [M(C₅H₁₄N₂)]ⁿ⁺ Complex
| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | ipa/ipc | Process Type |
| [Cu(C₅H₁₄N₂)]²⁺ | Cu(II)/Cu(I) | +0.15 | -0.05 | 200 | 0.95 | Quasi-reversible |
| [Fe(C₅H₁₄N₂)]²⁺ | Fe(III)/Fe(II) | +0.78 | +0.69 | 90 | 1.00 | Reversible |
| [Ni(C₅H₁₄N₂)]²⁺ | Ni(II)/Ni(I) | -1.10 | - | - | - | Irreversible |
Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak-to-Peak Separation, ipa/ipc = Anodic to Cathodic Peak Current Ratio.
Based on a comprehensive search of available scientific literature, there is currently insufficient data regarding the catalytic applications of metal complexes derived from 2-Methylbutane-2,3-diamine dihydrochloride to construct the requested article.
Enantioselective hydrogenation and transfer hydrogenation.
Asymmetric carbon-carbon and carbon-heteroatom bond formation.
Systematic ligand modifications for enhanced enantioselectivity.
Mechanistic investigations, including spectroscopic and kinetic studies.
The field of asymmetric catalysis extensively documents the use of other chiral diamine ligands, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), in a wide array of metal-catalyzed reactions. However, 2-Methylbutane-2,3-diamine does not appear to be a widely studied ligand for these purposes, and as a result, the detailed research findings, data tables, and mechanistic insights required to populate the specified article structure are not available in the public domain.
Therefore, it is not possible to generate a scientifically accurate and authoritative article that strictly adheres to the provided outline for this specific chemical compound.
Catalytic Applications of 2 Methylbutane 2,3 Diamine Metal Complexes
Development of Robust and Recyclable Catalytic Systems Based on 2-Methylbutane-2,3-diamine (B3252191) Scaffolds
The practical applicability of homogeneous catalysts, including metal complexes of 2-Methylbutane-2,3-diamine, in large-scale industrial processes is often hampered by challenges related to catalyst separation from the product mixture and subsequent recycling. To address these limitations, significant research efforts have been directed towards the development of robust and recyclable catalytic systems. These strategies primarily revolve around the heterogenization of homogeneous catalysts, which combines the high activity and selectivity of molecular catalysts with the ease of separation and handling of solid catalysts.
The immobilization of homogeneous catalysts, such as metal complexes of 2-Methylbutane-2,3-diamine, onto solid supports is a principal strategy for their heterogenization. This approach offers several advantages, including simplified catalyst-product separation, potential for catalyst reuse, and enhanced catalyst stability.
A variety of materials can be employed as solid supports, each offering distinct properties. Common supports include inorganic materials like silica (B1680970), alumina, and zeolites, as well as organic polymers such as polystyrene and dendrimers. The choice of support depends on factors like the nature of the catalytic reaction, the solvent system, and the specific metal complex being immobilized.
The primary methods for immobilizing a 2-Methylbutane-2,3-diamine metal complex onto a solid support can be broadly categorized as follows:
Covalent Bonding: This method involves the formation of a strong chemical bond between the diamine ligand or the metal center and the support material. For instance, the 2-Methylbutane-2,3-diamine ligand can be functionalized with a reactive group, such as a silane, which can then form a covalent bond with the surface of a silica support. This strong linkage minimizes leaching of the catalyst into the reaction medium, leading to higher product purity and extended catalyst lifetime.
Encapsulation: In this strategy, the metal complex is physically entrapped within the porous structure of a support material, such as a metal-organic framework (MOF) or a zeolite. The pore dimensions of the support are tailored to be large enough to allow the diffusion of reactants and products but small enough to prevent the escape of the larger catalyst molecule.
Ion Exchange: For charged metal complexes of 2-Methylbutane-2,3-diamine, ion-exchange resins can serve as effective supports. The charged catalytic species is electrostatically bound to the oppositely charged sites on the resin, facilitating its retention while allowing the reaction to proceed.
The effectiveness of these heterogenization strategies is demonstrated by numerous studies on analogous chiral diamine-metal complexes. For instance, research on similar systems has shown that immobilized catalysts can be recycled multiple times without a significant loss in activity or enantioselectivity.
Table 1: Comparison of Heterogenization Strategies for Diamine-Metal Complexes
| Strategy | Description | Advantages | Potential Challenges |
| Covalent Bonding | Chemical bond formation between catalyst and support. | Strong catalyst anchoring, minimal leaching. | Can be synthetically challenging, may alter catalyst activity. |
| Encapsulation | Physical entrapment of the catalyst within a porous support. | Versatile for various catalyst types, protects the catalyst. | Diffusion limitations for bulky substrates, potential for pore blockage. |
| Ion Exchange | Electrostatic interaction between charged catalyst and support. | Simple preparation, applicable to charged complexes. | Leaching can occur in the presence of other ions, limited to specific catalyst types. |
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. The integration of heterogenized catalysts derived from 2-Methylbutane-2,3-diamine scaffolds into continuous flow reactors presents a promising avenue for developing highly efficient and sustainable catalytic processes.
In a typical continuous flow setup, a solution containing the reactants is continuously pumped through a reactor column packed with the immobilized catalyst (a packed-bed reactor). The product stream exits the reactor continuously and can be collected and purified downstream. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized reaction conditions and higher yields.
The use of heterogenized 2-Methylbutane-2,3-diamine metal complexes in continuous flow systems offers several key benefits:
Enhanced Efficiency: The high surface area-to-volume ratio in flow reactors, coupled with efficient mixing, can lead to significantly accelerated reaction rates compared to batch processes.
Improved Selectivity: Precise temperature control minimizes the formation of unwanted byproducts, leading to higher product selectivity.
Seamless Integration: Continuous flow systems can be easily integrated with online monitoring and purification techniques, allowing for a fully automated and streamlined production process.
Catalyst Longevity: The continuous operation under optimized conditions can extend the lifetime of the immobilized catalyst, further enhancing the sustainability of the process.
While specific examples of continuous flow reactions catalyzed by immobilized 2-Methylbutane-2,3-diamine complexes are not extensively documented in the literature, the principles have been successfully applied to a wide range of other heterogeneously catalyzed reactions.
Table 2: Key Parameters in Continuous Flow Diamine-Catalyzed Reactions
| Parameter | Description | Impact on Reaction |
| Flow Rate | The rate at which the reactant solution is pumped through the reactor. | Determines the residence time of reactants in the catalytic zone. |
| Reactor Temperature | The temperature at which the catalytic reaction is conducted. | Influences reaction rate and selectivity. |
| Catalyst Loading | The amount of immobilized catalyst packed into the reactor. | Affects the overall productivity of the system. |
| Solvent | The liquid medium in which the reaction is performed. | Can influence catalyst activity, stability, and substrate solubility. |
The development of robust and recyclable catalytic systems based on 2-Methylbutane-2,3-diamine scaffolds through heterogenization strategies and their implementation in continuous flow reactors holds immense potential for advancing sustainable chemical synthesis. Further research in this area is crucial to unlock the full catalytic capabilities of this versatile diamine ligand.
Computational and Theoretical Chemistry Studies of 2 Methylbutane 2,3 Diamine and Its Derivatives
Quantum Mechanical Simulations for Electronic Structure and Reactivity Insights
Quantum mechanical simulations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution, from which a wealth of information can be derived.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for investigating the electronic properties of organic molecules like 2-Methylbutane-2,3-diamine (B3252191). DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties such as the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.
For the 2-Methylbutane-2,3-diaminium dication (the form present in the dihydrochloride (B599025) salt), DFT would be used to understand the charge distribution and the effect of protonation on the molecule's electronic structure. The protonation of the two amine groups significantly alters the electron density across the molecule, influencing its interaction with other species.
A DFT study on a related compound, such as a protonated diamine, would typically involve geometry optimization followed by calculation of key electronic descriptors. acs.orggla.ac.uk These calculations help in understanding how the molecule will interact with its environment, for example, in a solvent or as a ligand coordinating to a metal center. The table below presents hypothetical, yet representative, data for what a DFT analysis of a simple protonated diamine might yield.
| Property | Representative Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. A lower energy suggests higher stability. |
| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. A key factor in chemical reactivity. |
| HOMO-LUMO Gap | 7.3 eV | Correlates with chemical stability and reactivity. A larger gap implies higher stability. researchgate.net |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. |
| NBO Charge on N+ | +0.65 e | The Natural Bond Orbital charge indicates the localized charge on the protonated nitrogen atoms. |
| NBO Charge on Cl- | -0.95 e | The NBO charge on the chloride counter-ion, showing near-complete ionic character. |
| Note: This table contains illustrative data based on typical values for similar protonated diamines and is not from a direct calculation on 2-Methylbutane-2,3-diamine dihydrochloride. |
Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation with fewer approximations than DFT, often providing benchmark-quality results, albeit at a higher computational expense. These methods are invaluable for obtaining precise information about bonding interactions and electronic states.
For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide highly accurate bond lengths, bond angles, and torsional angles. acs.org These calculations would also detail the nature of the N-H...Cl hydrogen bonds, which are critical to the solid-state structure and solution behavior of the salt. gla.ac.uk The strength and geometry of these hydrogen bonds dictate the crystal packing and the conformational preferences of the diammonium cation.
Below is a table of expected bond lengths and angles for the 2-Methylbutane-2,3-diaminium cation, based on standard values for similar organic molecules.
| Bond/Angle | Expected Value | Method of Determination |
| C-C Bond Length | 1.53 Å | Ab initio (e.g., MP2/aug-cc-pVTZ) |
| C-N+ Bond Length | 1.50 Å | Ab initio (e.g., MP2/aug-cc-pVTZ) |
| N+-H Bond Length | 1.03 Å | Ab initio (e.g., MP2/aug-cc-pVTZ) |
| C-H Bond Length | 1.09 Å | Ab initio (e.g., MP2/aug-cc-pVTZ) |
| C-C-C Angle | 110.5° | Ab initio (e.g., MP2/aug-cc-pVTZ) |
| C-C-N+ Angle | 111.0° | Ab initio (e.g., MP2/aug-cc-pVTZ) |
| H-N+-H Angle | 109.5° | Ab initio (e.g., MP2/aug-cc-pVTZ) |
| Note: This data is representative of typical values for similar chemical moieties and is not from a direct calculation on this compound. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This is crucial for understanding the conformational flexibility of 2-Methylbutane-2,3-diamine and the influence of solvent.
The parent alkane, 2-methylbutane, has several conformers due to rotation around the C2-C3 bond, with staggered conformations being more stable than eclipsed ones. The most stable conformers minimize gauche interactions between the methyl groups. energyfrontier.usnumberanalytics.comcatalysis.blog For 2-Methylbutane-2,3-diamine, the situation is more complex due to the presence of the two amino groups. These groups can form intramolecular hydrogen bonds, which would significantly influence the relative energies of different conformers.
In the dihydrochloride form, the repulsive forces between the two positively charged -NH3+ groups would favor an anti conformation. However, in a polar solvent like water, these charged groups would be stabilized by strong hydrogen bonds with solvent molecules. MD simulations can model these complex interactions, predicting the most probable conformations in solution and providing insight into the solvation shell structure around the molecule. nih.gov Such simulations are performed by solving Newton's equations of motion for all atoms in the system, using a force field to describe the inter- and intramolecular forces.
Computational Design and Predictive Modeling of Novel Diamine Ligands and Catalysts
Diamine compounds are frequently used as ligands in coordination chemistry and catalysis. wikipedia.org Computational methods are instrumental in the rational design of new ligands and catalysts with enhanced activity, selectivity, and stability.
Starting with the backbone of 2-Methylbutane-2,3-diamine, computational chemists can model the effect of adding or modifying substituent groups. By calculating properties such as the steric bulk, the electronic character of the nitrogen atoms, and the binding energy of the diamine to a metal center, it is possible to predict which derivatives would be most effective for a specific catalytic reaction. energyfrontier.us For instance, DFT can be used to model the transition state of a catalytic cycle, allowing researchers to identify which ligand structure lowers the activation energy the most, thereby accelerating the reaction.
Machine Learning Approaches in the Design of Diamine-Based Chemical Probes and Ligands
The intersection of computational chemistry and artificial intelligence is rapidly advancing the field of molecular design. Machine learning (ML) models can be trained on large datasets of known ligands and catalysts to identify complex structure-activity relationships that may not be obvious to human researchers. numberanalytics.comcatalysis.blogaiche.org
In the context of diamine-based compounds, an ML model could be trained on a library of diamine ligands and their experimentally determined performance in a particular reaction. acs.org The model would learn to correlate molecular descriptors (calculated properties like size, shape, and electronic features) with catalytic outcomes like yield and enantioselectivity. This trained model could then be used to rapidly screen vast virtual libraries of new, unsynthesized diamine derivatives, predicting their potential as effective ligands or chemical probes. energyfrontier.usaiche.org This data-driven approach significantly accelerates the discovery process, reducing the reliance on time-consuming and expensive trial-and-error synthesis and testing. acs.org
Applications in Advanced Materials Science and Chemical Biology
2-Methylbutane-2,3-diamine (B3252191) as a Precursor for Advanced Polymer Synthesis
There is no scientific literature available that describes the use of 2-Methylbutane-2,3-diamine dihydrochloride (B599025) as a monomer or precursor for the synthesis of advanced polymers. Diamines are a well-established class of monomers used in the production of polyamides, polyimides, and polyureas; however, the specific incorporation of 2-Methylbutane-2,3-diamine into such polymers has not been reported.
Formation of Polymeric Ligands and Functional Scaffolds
No research has been found detailing the formation of polymeric ligands or functional scaffolds from 2-Methylbutane-2,3-diamine dihydrochloride. In principle, the two primary amine groups could be functionalized to create repeating units of a polymer chain that could act as a ligand for metal coordination or as a scaffold for further chemical modifications. However, no such examples have been documented for this specific compound.
Integration into Chemosensors and Molecular Recognition Systems
There are no published reports on the integration of this compound into chemosensors or molecular recognition systems. Aliphatic diamines can be incorporated into sensor molecules to detect various analytes through changes in fluorescence or color upon binding. The specific stereochemistry and steric bulk of 2-Methylbutane-2,3-diamine could theoretically impart selectivity in molecular recognition, but this has not been experimentally verified.
Exploration as Chemical Probes for Elucidating Biological Pathways
No studies have been identified that explore the use of this compound as a chemical probe for elucidating biological pathways. Chemical probes are small molecules used to study and manipulate biological systems. While vicinal diamines are present in some biologically active molecules, there is no indication in the current body of scientific literature that 2-Methylbutane-2,3-diamine has been developed or utilized for this purpose.
Chemical Properties of 2-Methylbutane-2,3-diamine
While application-specific data is unavailable, the fundamental chemical properties of the parent compound, 2-Methylbutane-2,3-diamine, are known and provided in the table below.
| Property | Value | Source |
| Molecular Formula | C5H14N2 | |
| Molecular Weight | 102.18 g/mol | |
| IUPAC Name | 2-methylbutane-2,3-diamine | |
| CAS Number | 214559-09-8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| SMILES | CC(C(C)(C)N)N |
Future Research Directions and Persistent Challenges in 2 Methylbutane 2,3 Diamine Research
Development of Sustainable and Eco-Friendly Synthetic Methodologies for Diamines
The synthesis of chiral vicinal diamines, including 2-methylbutane-2,3-diamine (B3252191), has traditionally relied on methods that are often resource-intensive and generate significant waste. A major ongoing challenge is the development of greener synthetic routes that are both efficient and environmentally benign.
Persistent Challenges:
Stereoselective Synthesis: Achieving high enantioselectivity and diastereoselectivity in the synthesis of acyclic diamines like 2-methylbutane-2,3-diamine remains a significant hurdle. Many existing methods yield mixtures of stereoisomers, requiring difficult and costly separation processes.
Harsh Reagents: Classical synthetic routes often employ hazardous reagents, such as metal hydrides for reduction steps or toxic starting materials. flintbox.com
Atom Economy: Multi-step syntheses with numerous protection and deprotection steps lead to poor atom economy and the generation of substantial waste. nih.gov
Future Research Directions:
Biocatalysis and Enzymatic Reactions: The use of enzymes or whole-cell systems for the stereoselective synthesis of diamines is a promising green alternative. Future work could focus on discovering or engineering enzymes capable of producing 2-methylbutane-2,3-diamine with high optical purity.
Catalytic Asymmetric Diamination: Developing direct catalytic asymmetric diamination reactions of simple alkenes would be a highly atom-economical approach. rsc.org This remains a challenging but highly sought-after transformation.
Renewable Feedstocks: Research into synthesizing diamine precursors from renewable biomass sources instead of petrochemical feedstocks is crucial for long-term sustainability.
Electrochemical Synthesis: Electrochemical methods offer a potentially cleaner way to synthesize vicinal diamines by avoiding harsh chemical oxidants or reductants. flintbox.com
Expanding the Scope of Asymmetric Catalysis Mediated by 2-Methylbutane-2,3-diamine Complexes
Chiral diamines are widely used as ligands in metal-catalyzed asymmetric reactions. The unique steric and electronic properties of 2-methylbutane-2,3-diamine could lead to novel catalytic activities and selectivities.
Persistent Challenges:
Limited Applications: The application of 2-methylbutane-2,3-diamine as a ligand in asymmetric catalysis is not as extensively studied as more "privileged" ligands like 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine.
Catalyst Deactivation: The flexibility of the acyclic backbone of 2-methylbutane-2,3-diamine might lead to the formation of catalytically inactive metal complexes or decomposition pathways.
Substrate Scope: For the reactions where it has been used, the substrate scope is often limited, and high enantioselectivities may only be achieved for a narrow range of reactants.
Future Research Directions:
Novel Catalytic Transformations: Exploring the use of 2-methylbutane-2,3-diamine complexes in a broader range of asymmetric reactions, such as C-H functionalization, cycloadditions, and conjugate additions, is a key area for future research.
Tandem and Cascade Reactions: Designing catalytic systems based on this diamine that can facilitate multi-step tandem or cascade reactions would enhance synthetic efficiency.
Photoredox Catalysis: Investigating the potential of 2-methylbutane-2,3-diamine-metal complexes as chiral catalysts in photoredox reactions could open up new avenues in asymmetric synthesis.
Innovations in Ligand Design and Coordination Architectures for Enhanced Performance
The performance of a chiral ligand is intimately linked to its structure. Modifying the 2-methylbutane-2,3-diamine scaffold can lead to improved catalytic efficiency and selectivity.
Persistent Challenges:
Steric Hindrance: The inherent steric bulk of the methyl groups in 2-methylbutane-2,3-diamine can sometimes be a disadvantage, limiting the approach of substrates to the catalytic center.
Conformational Flexibility: The acyclic nature of the ligand allows for greater conformational freedom, which can be detrimental to achieving high enantioselectivity as multiple conformations may be present in the catalytic cycle.
Synthetic Accessibility: The synthesis of derivatives of 2-methylbutane-2,3-diamine can be challenging, hindering the rapid development of new ligand libraries.
Future Research Directions:
Fine-Tuning Steric and Electronic Properties: Systematic modification of the amine substituents (e.g., N-alkylation or N-arylation) can be used to fine-tune the steric and electronic properties of the ligand for specific applications.
Bifunctional Ligands: Incorporating additional functional groups into the ligand backbone that can participate in catalysis (e.g., hydrogen bond donors) could lead to bifunctional catalysts with enhanced activity and selectivity.
Supramolecular Assemblies: The use of 2-methylbutane-2,3-diamine as a building block for self-assembled supramolecular catalysts is an exciting prospect for creating complex, enzyme-like catalytic pockets.
Synergistic Approaches Combining Experimental and Computational Chemistry in Diamine Research
The integration of computational chemistry with experimental studies provides a powerful tool for understanding and predicting the behavior of catalysts derived from 2-methylbutane-2,3-diamine.
Persistent Challenges:
Accuracy of Models: The conformational flexibility of acyclic diamine complexes makes them challenging to model accurately with computational methods.
Computational Cost: High-level theoretical calculations required to accurately predict enantioselectivity can be computationally expensive, limiting their application in high-throughput screening.
Bridging the Gap: Correlating computational predictions with experimental results is not always straightforward, and discrepancies can be difficult to rationalize.
Future Research Directions:
Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of catalytic reactions involving 2-methylbutane-2,3-diamine complexes can provide valuable insights for catalyst optimization.
Rational Catalyst Design: Computational screening of virtual libraries of modified 2-methylbutane-2,3-diamine ligands can help identify promising candidates for synthesis and experimental testing, accelerating the catalyst development process.
Understanding Non-Covalent Interactions: Detailed computational analysis can help to understand the subtle non-covalent interactions between the catalyst, substrates, and solvent that often govern enantioselectivity.
Emerging Roles of 2-Methylbutane-2,3-diamine in Novel Chemical Technologies and Methodologies
Beyond its traditional role in asymmetric catalysis, the unique structural features of 2-methylbutane-2,3-diamine and its derivatives could be exploited in a variety of emerging technologies.
Persistent Challenges:
Limited Exploration: The exploration of applications for 2-methylbutane-2,3-diamine outside of catalysis is still in its infancy.
Structure-Property Relationships: A lack of fundamental understanding of the structure-property relationships for materials incorporating this diamine hinders their rational design.
Scalability: The synthesis of this diamine on a large scale may be a barrier to its use in materials science or other applications requiring bulk quantities.
Future Research Directions:
Medicinal Chemistry and Drug Design: The vicinal diamine motif is a privileged scaffold in many biologically active compounds. nih.govresearchgate.netnih.gov Derivatives of 2-methylbutane-2,3-diamine could be explored as new pharmaceutical agents. researchfloor.org Chirality is a critical factor in drug design, influencing pharmacokinetics and pharmacodynamics. researchfloor.org
Agrochemicals: Chiral diamine derivatives have shown promise as novel antiviral and fungicidal agents in agriculture. nih.gov This opens up the possibility of developing new crop protection agents based on the 2-methylbutane-2,3-diamine scaffold.
Chiral Materials Science: Incorporating this chiral diamine into polymers or metal-organic frameworks (MOFs) could lead to new materials with interesting chiroptical properties, which could have applications in enantioselective separations, sensing, or asymmetric catalysis. rsc.org
Functional Materials: Diamines are used as building blocks for a variety of functional materials, including polymers and corrosion inhibitors. wikipedia.org The specific stereochemistry of 2-methylbutane-2,3-diamine could impart unique properties to these materials.
Below is a data table summarizing the key research areas, challenges, and future directions.
| Research Area | Persistent Challenges | Future Research Directions |
| Sustainable Synthesis | Stereoselectivity, harsh reagents, poor atom economy. flintbox.comnih.gov | Biocatalysis, catalytic asymmetric diamination, use of renewable feedstocks, electrochemical methods. flintbox.comrsc.org |
| Asymmetric Catalysis | Limited applications, catalyst deactivation, narrow substrate scope. | Novel catalytic transformations, tandem reactions, photoredox catalysis. |
| Ligand Design | Steric hindrance, conformational flexibility, synthetic accessibility. | Fine-tuning of properties, bifunctional ligands, supramolecular assemblies. |
| Computational Chemistry | Model accuracy, computational cost, correlation with experiments. | Mechanism elucidation, rational catalyst design, understanding non-covalent interactions. |
| Emerging Roles | Limited exploration, lack of structure-property data, scalability. | Medicinal chemistry, agrochemicals, chiral materials science, functional materials. researchgate.netresearchfloor.orgnih.govrsc.orgwikipedia.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methylbutane-2,3-diamine dihydrochloride, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via reductive amination of ketones followed by hydrochlorination. Key steps include:
- Using di-tert-butyl dicarbonate (Boc) protection to preserve amine groups during synthesis .
- Deprotection with HCl in dioxane or ethanol to yield the dihydrochloride salt, achieving near-quantitative yields under controlled stirring and reduced pressure .
- Adjusting reaction temperature (e.g., room temperature for deprotection) and solvent polarity to minimize side reactions.
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H-NMR : Analyze methyl group resonances (δ ~1.02 ppm for tert-butyl groups) and amine proton signals (broad singlet ~9.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (189.124 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and crystal packing using phase-annealing methods for larger structures .
- Elemental Analysis : Verify Cl⁻ content (~37.4% w/w) to confirm dihydrochloride formation .
Q. How should researchers handle solubility challenges during experimental procedures involving this compound?
- Methodological Answer :
- Use polar solvents like water or ethanol due to the compound’s high solubility in acidic aqueous media.
- For organic-phase reactions, employ dimethylformamide (DMF) with 1–2% HCl to maintain solubility .
- Precipitate the compound by cooling the reaction mixture post-synthesis to enhance purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing diastereomers or chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configurations .
- X-ray Diffraction : Resolve ambiguities in NMR data by determining crystal structures, especially for sterically hindered derivatives .
Q. What strategies are effective in elucidating the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites, leveraging the compound’s amine groups for hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .
- Enzyme Inhibition Assays : Test activity modulation in vitro (e.g., acetylcholinesterase inhibition) under varied pH and ionic conditions .
Q. How can computational models (e.g., DFT, MD simulations) address discrepancies with experimental data in predicting the compound’s reactivity or bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution on amine groups to explain nucleophilic reactivity trends .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over microsecond timescales to refine docking predictions .
- Validate Models : Cross-check computed spectra (IR, NMR) with experimental data to adjust force field parameters .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
